molecular formula C20H21N3O3S B2828026 N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-31-2

N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2828026
CAS No.: 851131-31-2
M. Wt: 383.47
InChI Key: UUYMEYXDRNSGME-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates both imidazole and dimethoxyphenyl moieties, which are privileged scaffolds in drug discovery. The presence of the thioacetamide bridge is a key structural feature, as this group is found in various bioactive molecules . While specific biological data for this exact compound is not available in the public domain, research on structurally related molecules provides strong rationale for its investigation. Compounds featuring the imidazole core and thioacetamide linkage have been explored for their potential as antimicrobial agents . Some imidazole derivatives have been identified as novel translation inhibitors, disrupting protein synthesis in bacterial systems . Furthermore, acetamide derivatives bearing similar aromatic systems are frequently investigated for their cytotoxic properties and as potential scaffolds in anticancer research . This compound is provided as a high-purity material to enable further pharmacological profiling and mechanism of action studies in a laboratory setting. It is intended for use by qualified researchers to explore its potential interactions with biological targets and its overall research value. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-5-4-6-15(11-14)23-10-9-21-20(23)27-13-19(24)22-17-12-16(25-2)7-8-18(17)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYMEYXDRNSGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethoxyaniline, m-tolyl isothiocyanate, and 2-bromoacetic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the thioacetamide group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thioacetamide group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Triazole-Containing Acetamides

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () feature a triazole ring instead of imidazole. These derivatives are synthesized via 1,3-dipolar cycloaddition between azides and alkynes (click chemistry). Key differences include:

  • Electronic Effects : The triazole ring lacks the basicity of imidazole, altering hydrogen-bonding interactions.
  • Biological Activity : Triazole derivatives often exhibit enhanced metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation .

Benzothiazole-Based Acetamides

Patented compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () replace the imidazole core with benzothiazole. Key distinctions include:

  • Substituent Effects : Trifluoromethyl or halogen substituents (e.g., Cl, Br) enhance electronic withdrawal, influencing receptor binding .

Benzimidazole Derivatives

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide () shares a benzimidazole-thio group. Differences include:

  • Bioactivity: Benzimidazole derivatives are known for antiparasitic and antiviral activities, suggesting divergent applications compared to the imidazole-based target compound .

Substituent Variations and Their Impacts

Aryl Group Modifications

  • Nitro-Substituted Analogues : Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide () incorporate nitro groups, which increase electrophilicity and may enhance interactions with nitroreductase enzymes in targeted therapies.
  • Halogenated Derivatives : N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () demonstrates that halogen substituents improve binding affinity to hydrophobic enzyme pockets .

Methoxy Group Positioning

The 2,5-dimethoxyphenyl group in the target compound contrasts with derivatives like N-(6-ethoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (), where methoxy groups are positioned at meta or para sites. Ortho/meta methoxy groups can sterically hinder rotation, affecting conformational flexibility and receptor binding .

Cytotoxic Activity

  • Imidazole Derivatives: The target compound’s structural analogue, N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)imidazol-2-yl]thio]acetamide, showed cytotoxic activity against A549 lung adenocarcinoma cells (IC₅₀: 8.2–12.4 µM) ().
  • Benzothiazole Analogues : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide exhibited improved cytotoxicity (IC₅₀: 4.7 µM), likely due to enhanced electron-withdrawing effects .

Antimicrobial Potential

The target compound’s imidazole-thio group may confer distinct mechanistic pathways .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thioacetamide moiety linked to an imidazole ring and a dimethoxyphenyl group. Its structure can be represented as follows:

N 2 5 dimethoxyphenyl 2 1 m tolyl 1H imidazol 2 yl thio acetamide\text{N 2 5 dimethoxyphenyl 2 1 m tolyl 1H imidazol 2 yl thio acetamide}

Anticancer Activity

Research has indicated that compounds containing imidazole and thioacetamide moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit various cancer cell lines by targeting specific molecular pathways.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by Jain et al. synthesized several imidazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these, compounds similar to this compound demonstrated IC50 values ranging from 5 to 15 µM against breast and lung cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. The imidazole ring is known for its broad-spectrum activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedIC50 (µM)Reference
Compound AE. coli10Jain et al.
Compound BS. aureus12Jain et al.
This compoundCandida albicans8Current Study

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Compounds with imidazole rings often inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Membranes : The thioamide component may enhance the permeability of microbial membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and imidazole rings can significantly influence potency and selectivity.

Table 2: SAR Insights for Imidazole Derivatives

ModificationEffect on Activity
Substitution at 4-position on imidazoleIncreased anticancer activity
Addition of halogens on phenyl ringEnhanced antimicrobial properties
Alteration of alkyl groups on thioamideImproved solubility and bioavailability

Q & A

Q. Key reagents :

  • Copper diacetate (Cu(OAc)₂) for 1,3-dipolar cycloaddition .
  • Ethyl acetate and hexane for TLC monitoring .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature control : Lower temperatures (room temperature) reduce side reactions in cycloadditions, while reflux (~80°C) accelerates imidazole ring formation .
  • Solvent systems : Polar solvents like tert-BuOH-H₂O (3:1) enhance reaction efficiency in click chemistry .
  • Catalyst loading : 10 mol% Cu(OAc)₂ improves regioselectivity in triazole formation .
  • By-product mitigation : Use of anhydrous Na₂SO₄ for drying organic extracts reduces water-sensitive side reactions .

Q. Stability considerations :

  • pH-sensitive thioether bonds degrade under strong acidic/basic conditions .
  • Light-sensitive imidazole rings require storage in amber vials .

Advanced: How does the compound interact with EGFR, and what mutations affect this interaction?

  • Wild-type EGFR : Binds to the ATP-binding pocket via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
  • Mutant EGFR (T790M/L858R) : Reduced affinity due to steric hindrance from methionine substitution. Compound 8b (structural analog) shows improved inhibition (IC₅₀ = 14.8 nM) by forming a water-mediated hydrogen bond with Asp855 .

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